Opioid Receptor Binding Profile: Quantified Affinity (Ki) for Delta, Mu, and Kappa Subtypes
N,N-Diethyl-4-iodobenzamide demonstrates a defined opioid receptor binding profile with quantified inhibition constants (Ki). In direct binding assays, the compound exhibited a Ki of 13 nM for the human delta-opioid receptor, 17 nM for the human mu-opioid receptor, and 160 nM for the human kappa-opioid receptor [1]. This profile is distinct from that of N,N-diethyl-4-bromobenzamide, which is characterized as an intermediate for sigma-agonist synthesis (SNC 80) and does not exhibit comparable opioid receptor engagement . The iodo-derivative thus represents a distinct pharmacological tool compound.
| Evidence Dimension | Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Delta: 13 nM; Mu: 17 nM; Kappa: 160 nM |
| Comparator Or Baseline | N,N-Diethyl-4-bromobenzamide: No reported opioid receptor affinity; utilized as sigma-agonist precursor. |
| Quantified Difference | Functional divergence; iodo-derivative engages opioid receptors with defined nM affinity. |
| Conditions | In vitro radioligand displacement assays using [3H]DADLE (delta), [3H]DAMGO (mu), and [3H]U69,593 (kappa) in CHO cell membranes expressing recombinant human receptors [1]. |
Why This Matters
This quantitative binding profile enables the selection of N,N-diethyl-4-iodobenzamide for opioid receptor-focused research programs and radioligand development, a utility not shared by its bromo-analog.
- [1] BindingDB. BDBM50072326 (CHEMBL3409102): N,N-diethyl-4-iodobenzamide. Ki values for delta, mu, and kappa opioid receptors. View Source
